Cas no 33119-65-2 (4-phenyloxazol-2-amine)
4-phenyloxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-amino-4-phenyl oxazole
- 4-phenyl-1,3-oxazol-2-amine
- 4-Phenyloxazol-2-amine
- 4-Phenyl-oxazol-2-ylamine
- AB68293
- FXRWCCOADRNYMB-UHFFFAOYSA-N
- AKOS011344114
- 2-Oxazolamine, 4-phenyl-
- MFCD13189375
- SCHEMBL8119166
- EN300-172459
- 33119-65-2
- AS-40772
- Z939904558
- CS-0046180
- 4-phenyl-2-aminooxazole
- A875422
- DB-118095
- 4-phenyloxazol-2-amine
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- MDL: MFCD13189375
- Inchi: 1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
- InChI Key: FXRWCCOADRNYMB-UHFFFAOYSA-N
- SMILES: O1C(N)=NC(=C1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52Ų
Experimental Properties
- PSA: 52.05
4-phenyloxazol-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
4-phenyloxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111990-1g |
4-phenyloxazol-2-amine |
33119-65-2 | 95% | 1g |
$499 | 2021-08-06 | |
| TRC | P322005-10mg |
4-phenyloxazol-2-amine |
33119-65-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322005-50mg |
4-phenyloxazol-2-amine |
33119-65-2 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P322005-100mg |
4-phenyloxazol-2-amine |
33119-65-2 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Chemenu | CM111990-1g |
4-phenyloxazol-2-amine |
33119-65-2 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB445883-250 mg |
4-Phenyloxazol-2-amine, 95%; . |
33119-65-2 | 95% | 250MG |
€564.10 | 2023-07-18 | |
| eNovation Chemicals LLC | Y1048753-100mg |
4-Phenyl-oxazol-2-ylaMine |
33119-65-2 | 98% | 100mg |
$120 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1048753-250mg |
4-Phenyl-oxazol-2-ylaMine |
33119-65-2 | 98% | 250mg |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1048753-1g |
4-Phenyl-oxazol-2-ylaMine |
33119-65-2 | 98% | 1g |
$250 | 2024-06-06 | |
| eNovation Chemicals LLC | Y0991396-1g |
4-Phenyl-oxazol-2-ylaMine |
33119-65-2 | 95% | 1g |
$705 | 2024-08-02 |
4-phenyloxazol-2-amine Suppliers
4-phenyloxazol-2-amine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-phenyloxazol-2-amine
Comprehensive Overview of 4-phenyloxazol-2-amine (CAS No. 33119-65-2): Properties, Applications, and Research Insights
4-phenyloxazol-2-amine (CAS No. 33119-65-2) is a heterocyclic organic compound featuring an oxazole ring substituted with a phenyl group at the 4-position and an amine group at the 2-position. This structure endows it with unique chemical properties, making it a valuable intermediate in pharmaceutical and material science research. The compound's molecular formula is C9H8N2O, with a molecular weight of 160.18 g/mol. Its oxazole core and phenylamine functionality contribute to its versatility in synthetic chemistry, particularly in the development of bioactive molecules.
In recent years, 4-phenyloxazol-2-amine has garnered attention due to its potential applications in drug discovery. Researchers are exploring its role as a scaffold for kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics. The compound's ability to modulate protein-protein interactions has also made it a subject of interest in cancer research and neurodegenerative disease studies. These applications resonate with current trends in precision medicine and targeted therapy, addressing frequently searched topics like "new drug candidates for oncology" and "small molecule modulators for CNS disorders."
The synthesis of 4-phenyloxazol-2-amine typically involves cyclization reactions of α-haloketones with urea derivatives or via multi-component reactions (MCRs). Modern synthetic approaches emphasize green chemistry principles, such as catalyst-free conditions or solventless reactions, reflecting the industry's shift toward sustainable practices. Analytical characterization techniques like HPLC-MS, NMR spectroscopy, and X-ray crystallography are employed to confirm its purity and structural integrity, ensuring compliance with regulatory standards for pharmaceutical intermediates.
Beyond pharmaceuticals, CAS No. 33119-65-2 finds utility in materials science. Its conjugated system and electron-rich nitrogen atoms make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). This aligns with the surge in searches for "organic electronic materials" and "next-gen display technologies." The compound's thermal stability and optoelectronic properties are under investigation for use in flexible electronics—a hotspot in consumer technology innovation.
Quality control of 4-phenyloxazol-2-amine is critical for industrial applications. Specifications often include ≥98% purity (HPLC), residual solvent limits, and heavy metal content. Storage recommendations typically suggest airtight containers under inert gas at 2–8°C to prevent degradation. These protocols address common queries about "handling sensitive heterocyclic compounds" and "stability of amine-containing intermediates," which are frequently discussed in chemical forums and patent literature.
Ongoing research explores derivatives of 4-phenyloxazol-2-amine to enhance bioavailability or tailor electronic properties. Computational chemistry studies employ DFT calculations to predict reactivity, while high-throughput screening identifies potential biological activities. Such interdisciplinary approaches respond to the increasing integration of AI in drug discovery and computational material design—topics dominating scientific discourse and search engine trends.
In conclusion, 4-phenyloxazol-2-amine (CAS No. 33119-65-2) represents a multifaceted compound bridging medicinal chemistry and advanced materials. Its evolving applications underscore the importance of heterocyclic chemistry in addressing contemporary challenges in healthcare and technology. As research progresses, this compound may unlock further innovations in targeted drug delivery and energy-efficient devices, cementing its relevance in science and industry.
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